4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

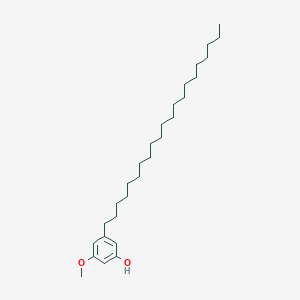

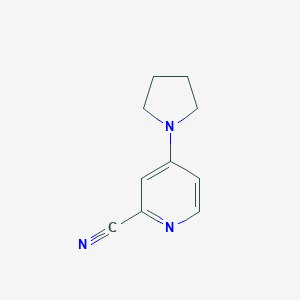

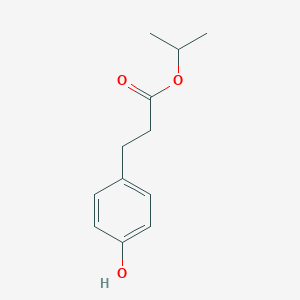

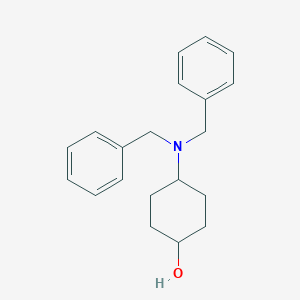

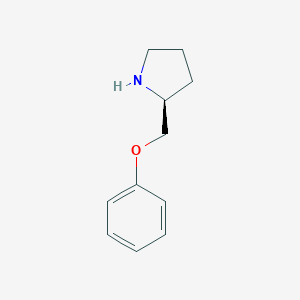

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile is an organic compound that consists of a pyrrolidinyl group attached to the 4-position of pyridine . It is a white solid and has a molecular weight of 173.22 .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile is characterized by a pyrrolidinyl group attached to the 4-position of pyridine . The InChI code for this compound is 1S/C10H11N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis

The pyrrolidine ring in 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile is a white solid with a molecular weight of 173.22 . No further physical and chemical properties were found in the search results.Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile serves as a precursor in synthesizing novel cyanopyridine derivatives. These compounds, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown significant antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL. This suggests their potential application in developing new antibacterial agents (Bogdanowicz et al., 2013).

Microbiological Activity of Derivatives

Further research into 4-(Pyrrolidin-1-yl)pyridine derivatives, synthesized from the same core compound, has yielded derivatives with significant bacteriostatic and antituberculosis activity. This underlines the compound's role as a versatile starting material for the synthesis of pharmacologically active molecules (Miszke et al., 2008).

Non-Linear Optical Properties

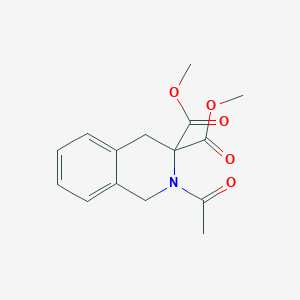

4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile derivatives have also been studied for their non-linear optical properties. For instance, the crystal structure analysis of a derivative, 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile, reveals stabilization by C-H...O and C-H...N intermolecular interactions, which are significant for materials science applications (Palani et al., 2004).

Inhibitors of NAMPT

Moreover, derivatives of 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile have been investigated as potential inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), a target for cancer therapy. Crystal structure, Hirshfeld surface analysis, and molecular docking studies of these derivatives suggest their utility in designing new inhibitors for NAMPT, offering insights into their interaction mechanisms and potential therapeutic applications (Venkateshan et al., 2019).

Xanthine Oxidoreductase Inhibition

The compound has also been evaluated as a potent inhibitor of xanthine oxidoreductase (XOR), indicating its potential in treating hyperuricemia. Studies have revealed its hybrid-type inhibition mechanism, combining competitive and mechanism-based inhibition, suggesting its application in developing new treatments for diseases associated with elevated uric acid levels (Matsumoto et al., 2011).

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives are known to influence various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.88, indicating its lipophilicity .

Result of Action

Pyrrolidine derivatives are known to have various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHINRMKPWMUVEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562488 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127680-86-8 |

Source

|

| Record name | 4-(1-Pyrrolidinyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)

![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)